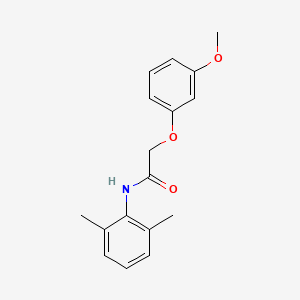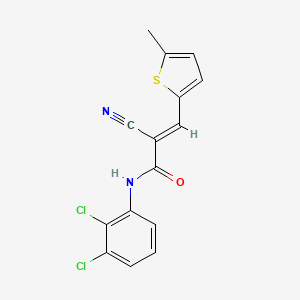![molecular formula C11H9N3O3S B10895759 Methyl 3-[(2-pyrazinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B10895759.png)
Methyl 3-[(2-pyrazinylcarbonyl)amino]-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(2-pyrazinylcarbonyl)amino]-2-thiophenecarboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, a pyrazine moiety, and ester functionalities, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-pyrazinylcarbonyl)amino]-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-pyrazinecarboxylic acid with thionyl chloride to form 2-pyrazinylcarbonyl chloride. This intermediate is then reacted with methyl 3-amino-2-thiophenecarboxylate under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[(2-pyrazinylcarbonyl)amino]-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the ester group can produce the corresponding alcohol.
Aplicaciones Científicas De Investigación
Methyl 3-[(2-pyrazinylcarbonyl)amino]-2-thiophenecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-[(2-pyrazinylcarbonyl)amino]-2-thiophenecarboxylate involves its interaction with specific molecular targets. The pyrazine moiety can bind to enzymes or receptors, modulating their activity. The thiophene ring can participate in electron transfer reactions, influencing cellular processes. Overall, the compound’s effects are mediated through its ability to interact with and modulate various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-amino-2-pyrazinecarboxylate
- Methyl (3-methylphenyl)[(2-pyrazinylcarbonyl)amino]acetate
Uniqueness
Methyl 3-[(2-pyrazinylcarbonyl)amino]-2-thiophenecarboxylate stands out due to its unique combination of a thiophene ring and a pyrazine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H9N3O3S |
|---|---|
Peso molecular |
263.27 g/mol |
Nombre IUPAC |
methyl 3-(pyrazine-2-carbonylamino)thiophene-2-carboxylate |
InChI |
InChI=1S/C11H9N3O3S/c1-17-11(16)9-7(2-5-18-9)14-10(15)8-6-12-3-4-13-8/h2-6H,1H3,(H,14,15) |
Clave InChI |
BPWRDOMYQPAUME-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CS1)NC(=O)C2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-tert-butyl-2-[({5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10895677.png)

![N'-{(E)-[3,4-bis(benzyloxy)phenyl]methylidene}furan-2-carbohydrazide](/img/structure/B10895707.png)
![ethyl 3-[(2-ethylphenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10895708.png)
![4-(3-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid](/img/structure/B10895729.png)

![4-[(4-chlorophenyl)carbonyl]-5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10895737.png)
![4-{[4-(Benzoyloxy)phenyl]sulfonyl}phenyl benzoate](/img/structure/B10895744.png)

![7-(4-hydroxy-3-methoxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B10895754.png)
![5-[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10895767.png)
![N-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B10895777.png)
![N-(4-fluorophenyl)-2-(2-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B10895779.png)
![5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B10895780.png)
